ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate
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Overview
Description
Ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate is a complex organic compound with a molecular formula of C14H23NO9 and a molecular weight of 349.33 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate involves several steps. One of the key methods includes the reaction of a suitable cyclopentane derivative with ethyl bromoacetate under basic conditions to form the desired product . The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to inflammation and cancer .
Comparison with Similar Compounds
Ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate can be compared with other similar compounds such as:
- Ethyl 2-[(6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate oxalate
- 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol
These compounds share similar structural features but may differ in their functional groups or specific substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C12H21NO5 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate |
InChI |
InChI=1S/C12H21NO5/c1-4-15-9(14)6-16-8-5-7(13)10-11(8)18-12(2,3)17-10/h7-8,10-11H,4-6,13H2,1-3H3 |
InChI Key |
UBOHBTKTTNSMEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1CC(C2C1OC(O2)(C)C)N |
Origin of Product |
United States |
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